Pyridine-3-yl-methane sulfonyl chloride hydrochloride
Overview
Description
Pyridine-3-yl-methane sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H6Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-3-yl-methane sulfonyl chloride hydrochloride can be synthesized through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction involves adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This causes the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The product is then purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
Pyridine-3-yl-methane sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-3-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions with this compound include sulfonamide derivatives and pyridine-3-sulfonic acid .
Scientific Research Applications
Pyridine-3-yl-methane sulfonyl chloride hydrochloride is used in various scientific research applications, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of materials with specific properties, such as polymers and coatings.
Analytical Chemistry: It is used as a derivatization agent to enhance the sensitivity of metabolites in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
Mechanism of Action
The mechanism of action of pyridine-3-yl-methane sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in the synthesis of sulfonamide derivatives and other compounds .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the hydrochloride component.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions.
4-Pyridinesulfonyl chloride: Another pyridine derivative with the sulfonyl chloride group at a different position.
Uniqueness
Pyridine-3-yl-methane sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both sulfonyl chloride and hydrochloride groups. This combination makes it particularly useful in certain synthetic applications where both reactivity and stability are required .
Properties
IUPAC Name |
pyridin-3-ylmethanesulfonyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h1-4H,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIJPAPYLRXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191105-35-8 | |
Record name | (pyridin-3-yl)methanesulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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